N-(噻吩-3-基甲基)丙-2-烯-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

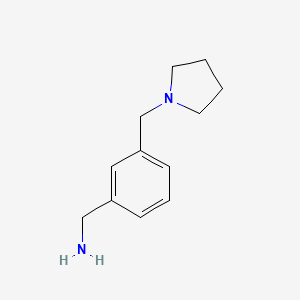

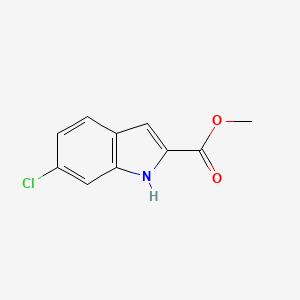

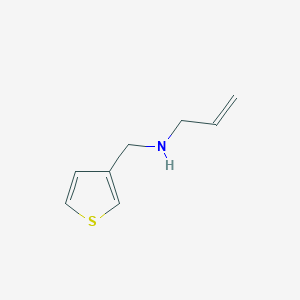

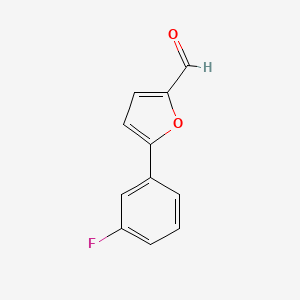

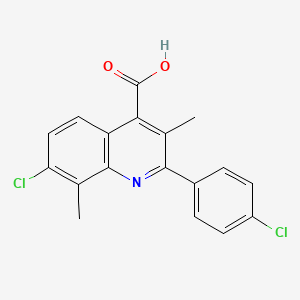

The compound "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" is a molecule that is presumed to contain a thiophene ring, which is a five-membered heterocycle with one sulfur atom, and an allylamine moiety. Thiophene derivatives are known for their significance in pharmaceutical and medicinal chemistry due to their biological activity and their role in drug absorption and effects . The presence of the allylamine group suggests potential reactivity typical of alkenes, such as participation in various addition reactions.

Synthesis Analysis

The synthesis of thiophene-containing amines can be approached through various methods. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . Although the target molecule is not directly mentioned, this method could potentially be adapted for the synthesis of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" by choosing appropriate starting materials and conditions. Another relevant synthesis involves the Buchwald–Hartwig cross-coupling reaction, which was used to obtain N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine . This method could also be considered for synthesizing the target molecule by selecting suitable coupling partners.

Molecular Structure Analysis

The molecular structure of thiophene-containing amines can be elucidated using various spectroscopic techniques. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using 1H, 13C, 15N NMR spectroscopy and X-ray crystallography . These techniques could be applied to determine the structure of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" as well. Additionally, the study of isomerism in N-(5,5-dimethyl-2(5H)-thiophenyliden)amines and related compounds using NMR spectroscopy and quantum-chemical calculations could provide insights into the conformational preferences of the target molecule .

Chemical Reactions Analysis

The chemical reactivity of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine" would likely involve the allylamine moiety. Alkenes are known to undergo reactions such as halogenation, hydroamination, and oxidation. The synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation suggests that similar oxidative coupling reactions could be relevant for the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing amines can be diverse, depending on the substituents and the molecular structure. For instance, the crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine revealed insights into the intermolecular interactions and stability of such compounds . These findings could be extrapolated to predict the properties of "N-(thiophen-3-ylmethyl)prop-2-en-1-amine," such as solubility, melting point, and stability, which are crucial for its potential application in pharmaceuticals.

科学研究应用

对“N-(噻吩-3-基甲基)丙-2-烯-1-胺”的全面分析

有机半导体

N-(噻吩-3-基甲基)丙-2-烯-1-胺:是一种可用于开发有机半导体的化合物。噻吩衍生物以其在稳定 π-共轭体系中的作用而闻名,在推动有机半导体技术发展方面发挥了作用。 这些化合物可用于制造有机场效应晶体管 (OFET),这对柔性电子设备的开发至关重要 .

腐蚀抑制

该化合物具有作为腐蚀抑制剂的潜在应用,特别是针对铜等金属。在铜容易腐蚀的环境中,例如酸性介质中,丙-2-烯-1-酮的衍生物(该化合物结构的一部分)已被证明可以有效地防止腐蚀。 这种应用对于保持铜基材料和设备的完整性和耐久性具有重要意义 .

OLED 材料

N-(噻吩-3-基甲基)丙-2-烯-1-胺中的噻吩部分使其成为有机发光二极管 (OLED) 的候选材料。 噻吩基分子是 OLED 技术中不可或缺的一部分,该技术用于为电视、智能手机和其他数字屏幕创建更明亮、更节能的显示器 .

药理特性

噻吩衍生物表现出多种药理特性。含有噻吩环的化合物因其抗癌、抗炎和抗菌活性而被研究。 因此,N-(噻吩-3-基甲基)丙-2-烯-1-胺可能是具有这些治疗效果的药物合成中的前体或活性部分 .

牙科麻醉剂

N-(噻吩-3-基甲基)丙-2-烯-1-胺与已知牙科麻醉剂的结构相似,表明其在该领域的潜在应用。例如,阿替卡因含有噻吩环,用作电压门控钠通道阻滞剂。 因此,该化合物可用于探索其在牙科手术中的麻醉特性 .

材料科学

在材料科学中,该化合物的噻吩成分可以促进具有独特性能的先进材料的开发。 噻吩衍生物被用作构建块,用于创建具有特定电气、热或机械特性的材料,这些材料可以应用于各种工业应用 .

生物活性化合物的合成

该化合物可以作为生物活性分子合成的中间体。 噻吩环是许多生物活性化合物中的常见特征,将其纳入新分子中可以导致发现具有显着治疗潜力的新型药物 .

高级合成技术

N-(噻吩-3-基甲基)丙-2-烯-1-胺:可以参与高级合成技术,如 Gewald 反应,该反应用于创建氨基噻吩衍生物。 这些衍生物对于进一步的化学修饰非常有价值,可以导致创建具有所需生物学或物理特性的化合物 .

未来方向

Thiophene derivatives, including “N-(thiophen-3-ylmethyl)prop-2-en-1-amine”, have potential applications in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthetic methods for thiophene derivatives .

属性

IUPAC Name |

N-(thiophen-3-ylmethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAGJXSWZTSAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406046 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892592-88-0 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)